molecular formula C18H31ClN2O3 B13771437 2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride CAS No. 68097-62-1

2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride

Cat. No.: B13771437
CAS No.: 68097-62-1
M. Wt: 358.9 g/mol
InChI Key: YXBSSKIKVXKAEY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride is a chemical compound with the molecular formula C18H31ClN2O3 It is a derivative of carbanilic acid and is characterized by the presence of a dimethylaminoethyl group and a heptyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride typically involves the reaction of carbanilic acid derivatives with dimethylaminoethanol and heptyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted carbanilates.

Scientific Research Applications

2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The dimethylaminoethyl group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the heptyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with similar dimethylaminoethyl functionality.

    Carbanilic acid derivatives: Compounds with similar carbanilate structures but different substituents.

Uniqueness

2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride is unique due to the combination of its dimethylaminoethyl and heptyloxy groups, which confer specific chemical and physical properties

Properties

CAS No.

68097-62-1

Molecular Formula

C18H31ClN2O3

Molecular Weight

358.9 g/mol

IUPAC Name

2-[(2-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H30N2O3.ClH/c1-4-5-6-7-10-14-22-17-12-9-8-11-16(17)19-18(21)23-15-13-20(2)3;/h8-9,11-12H,4-7,10,13-15H2,1-3H3,(H,19,21);1H

InChI Key

YXBSSKIKVXKAEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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